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Butyl acrylate acrylonitrile - 125005-86-9

Butyl acrylate acrylonitrile

Catalog Number: EVT-8776458
CAS Number: 125005-86-9
Molecular Formula: C10H15NO2
Molecular Weight: 181.23 g/mol
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Product Introduction

Overview

Butyl acrylate acrylonitrile is a copolymer formed from the polymerization of butyl acrylate and acrylonitrile. This compound is significant in various industrial applications due to its unique properties, including flexibility, durability, and resistance to chemicals. The copolymerization process allows for the adjustment of physical and chemical properties by varying the ratio of the two monomers.

Source and Classification

Butyl acrylate is an ester derived from acrylic acid and butanol, while acrylonitrile is a nitrile compound. Both compounds are classified under the category of vinyl polymers. The resulting copolymer can be categorized based on its application, such as coatings, adhesives, and sealants, or based on its thermal and mechanical properties.

Synthesis Analysis

Methods

The synthesis of butyl acrylate acrylonitrile typically involves free radical polymerization techniques. Common methods include:

  • Bulk Polymerization: This method uses a free radical initiator to initiate the polymerization process in a bulk phase without solvents.
  • Emulsion Polymerization: This technique involves dispersing the monomers in water with surfactants, allowing for a controlled polymerization environment.
  • Redox Polymerization: A combination of oxidizing and reducing agents is used to initiate polymerization at relatively low temperatures .

Technical Details

For example, in redox polymerization, sodium bisulfite and potassium persulfate are often employed as initiators. The reaction temperature is typically maintained around 40 °C to facilitate the formation of the polymer chains while controlling the molecular weight and distribution of the copolymer .

Molecular Structure Analysis

Structure

The molecular structure of butyl acrylate acrylonitrile consists of repeating units derived from both butyl acrylate and acrylonitrile. The general structure can be represented as follows:

 C 4H 6O 2 n C 3H 3N m\text{ C 4H 6O 2 n}-\text{ C 3H 3N m}

where nn and mm represent the number of repeating units of butyl acrylate and acrylonitrile, respectively.

Data

The copolymer's molecular weight can vary significantly based on the synthesis conditions, affecting its physical properties such as glass transition temperature and mechanical strength. For instance, increasing the proportion of acrylonitrile typically enhances thermal stability but may reduce flexibility.

Chemical Reactions Analysis

Reactions

The primary reaction involved in synthesizing butyl acrylate acrylonitrile is the addition polymerization reaction where the double bonds in both monomers react to form long-chain polymers.

Technical Details:

  • The reactivity ratios of butyl acrylate and acrylonitrile influence the copolymer composition and properties.
  • The presence of functional groups in both monomers allows for further chemical modifications post-polymerization.
Mechanism of Action

Process

The mechanism of action for butyl acrylate acrylonitrile involves free radical initiation followed by chain propagation:

  1. Initiation: Free radicals generated by thermal decomposition of initiators attack the double bonds in both monomers.
  2. Propagation: The radical adds to another monomer unit, forming a new radical that continues to react with additional monomer units.
  3. Termination: The reaction can terminate through various pathways, including combination or disproportionation reactions.

Data

The kinetics of this reaction can be influenced by factors such as temperature, concentration of monomers, and type of initiator used.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless to pale yellow liquid or solid depending on molecular weight.
  • Density: Varies based on composition; generally around 1 g/cm³.
  • Glass Transition Temperature: Can range significantly based on composition; for example, polyacrylonitrile has a glass transition temperature around 210 °C while incorporating butyl acrylate reduces it to about 70 °C .

Chemical Properties

  • Solubility: Generally soluble in organic solvents like acetone and ethanol.
  • Thermal Stability: Enhanced with higher acrylonitrile content due to stronger dipolar interactions among nitrile groups.
Applications

Butyl acrylate acrylonitrile finds extensive use in various scientific and industrial applications:

  • Coatings: Used in protective coatings due to its durability and resistance to chemicals.
  • Adhesives: Provides strong bonding properties for various substrates.
  • Sealants: Utilized in construction for sealing gaps due to its flexibility and weather resistance.
  • Textiles: Employed in textile finishes that require flexibility and durability.
Synthesis Methodologies and Reaction Kinetics

Redox Polymerization Mechanisms for Acrylonitrile-Butyl Acrylate Terpolymers

Redox polymerization enables efficient synthesis of acrylonitrile-butyl acrylate-fumaronitrile terpolymers at industrially viable temperatures (~40°C). This process employs sodium bisulfite and potassium persulfate initiators to achieve controlled monomer conversion rates: acrylonitrile (55–71%), butyl acrylate (85–91%), and fumaronitrile (76–79%). The system’s kinetics are governed by the decomposition rate of the persulfate-bisulfite complex, generating sulfate radical anions (SO₄⁻) that initiate chain propagation. This low-temperature initiation mechanism suppresses side reactions, enhancing terpolymer uniformity [1].

Fumaronitrile incorporation fundamentally modifies thermal behavior by reducing initial cyclization temperatures from ~260°C (in acrylonitrile-butyl acrylate copolymers) to 221–228°C. This 15% reduction stems from fumaronitrile’s dual nitrile groups accelerating ladder polymer formation during stabilization. Crucially, fumaronitrile moderates exothermic heat evolution during cyclization, minimizing volatile emissions and increasing char yields to 43.9–45.1% compared to 37.1–38.0% in binary copolymers. These kinetic and thermodynamic improvements optimize carbon fiber precursor processing [1].

Table 1: Thermal Properties of Acrylonitrile/Butyl Acrylate/Fumaronitrile Terpolymers

Composition (mol%)Glass Transition Temp (°C)Initial Cyclization Temp (°C)Char Yield (%)
Acrylonitrile homopolymer97180–22047.7
AN/BA (90/10)7026037.1
AN/EHA (90/10)6326038.0
AN/BA/FN (90/6/4)6722845.1
AN/EHA/FN (90/6/4)6322143.9

Emulsion Polymerization Techniques for Core-Shell Architectures

Core-shell architectures are fabricated through staged emulsion polymerization, where butyl acrylate forms the rubbery core and acrylonitrile-styrene copolymers comprise the rigid shell. The process employs pre-emulsion semi-continuous addition to control particle morphology:

  • Seed formation: Initial polymerization yields 95nm poly(butyl acrylate) cores using sodium dodecyl sulfonate surfactant
  • Core enlargement: Butyl acrylate monomer feed grows cores to 400nm under controlled feed rates
  • Shell grafting: Acrylonitrile/styrene mixture (25:75 wt%) added to form grafted shells via ammonium persulfate initiation [8]

Particle size distribution is critically dependent on monomer addition methodology. Batch processes limit core sizes to 100–220nm due to secondary nucleation, while semi-continuous feeding enables 400nm cores with narrow dispersity (Đ<0.1). This size control directly impacts mechanical properties—larger cores enhance impact resistance in ASA (acrylate-styrene-acrylonitrile) thermoplastics by 30% compared to commercial alternatives [8].

For hydrophobic association hydrogels, poly(butyl acrylate-co-acrylonitrile) latex microspheres (200–300nm diameter) serve as physical crosslinkers. The emulsion process requires dipole-optimized compositions (15–25% acrylonitrile) where nitrile groups provide interchain dipole interactions (3.5–4.5 kJ/mol bonding energy). These microspheres increase hydrogel fracture energy to 7600 kJ/m³—10× higher than conventional hydrogels—by enabling energy dissipation through reversible dipole bonding [4].

Role of Cross-Linking Agents in Structural Optimization

Cross-linking strategies diverge based on application requirements:

  • Covalent networks: Divinylbenzene (0.5–2.0 wt%) creates permanent junctions in poly(butyl acrylate-co-acrylonitrile) latex microspheres. At 1.5% divinylbenzene, gel fraction exceeds 92%, enabling these microspheres to function as high-efficiency crosslinking centers in hydrogels. The crosslink density (ν) follows the relationship:ν = [1/(2Mₙ)] + ρ/Qwhere ρ = polymer density, Q = swelling ratio, Mₙ = sol molecular weight [4]
  • Physical networks: Acrylonitrile’s nitrile groups enable dipole-dipole crosslinking (binding energy: 3.5–4.5 kJ/mol). At 25% acrylonitrile content, poly(butyl acrylate-co-acrylonitrile) exhibits 300% increase in interchain bonding density versus pure poly(butyl acrylate). This physical network provides thermoplastic elastomer behavior with 85% recovery after deformation [4]

In core-shell ASA synthesis, methacrylic acid (1–3 wt%) serves as dual-functional crosslinker:

  • Core crosslinking via carboxyl group dehydration
  • Shell grafting via reaction with acrylonitrile’s nitrile groupsThis covalent-noncovalent synergy increases graft efficiency to 78–85%, compared to 45–50% in non-functionalized systems. The resulting rubber phase exhibits 380 kJ/mol hydrogen dissociation energy, explaining ASA’s exceptional UV stability in outdoor applications [6] [8].

Impact of Initiator Systems on Monomer Conversion Rates

Initiator selection critically determines polymerization kinetics:

  • Redox systems (sodium bisulfite/potassium persulfate): Achieve 61–85% conversion at 40°C with activation energy ~50 kJ/mol. Acrylonitrile conversion lags at 55–71% versus 76–91% for fumaronitrile/butyl acrylate due to steric hindrance and polar effects [1]
  • Persulfate systems (ammonium persulfate): Enable >95% shell monomer conversion in core-shell polymerization at 75°C. The decomposition rate follows:d[I]/dt = k_d [I] with k_d = 7.0×10⁻⁵ s⁻¹ at 75°CThis controlled decomposition prevents secondary nucleation during shell growth [8]

Table 2: Initiator Performance in Emulsion Polymerization

Initiator SystemTemperature (°C)Acrylonitrile Conversion (%)Butyl Acrylate Conversion (%)Overall Efficiency
KPS/SBS (redox)4055–7185–91Medium (61–77%)
Ammonium persulfate75>95>95High (>95%)
Potassium persulfate8089–9391–96High (90–95%)

Pre-emulsion techniques significantly improve initiator efficiency by maintaining monomer concentrations below critical micelle concentration. In semi-continuous processes, initiator dosing matched to monomer feed rates (0.3–0.5 wt% based on monomers) achieves 98% conversion with residual acrylonitrile <300 ppm—critical for meeting industrial VOC standards [6] [8]. For acrylonitrile-rich formulations (>25%), staged initiator addition reduces the Trommsdorff effect by maintaining radical concentration below autoacceleration thresholds, preventing thermal runaway during scale-up [1].

Properties

CAS Number

125005-86-9

Product Name

Butyl acrylate acrylonitrile

IUPAC Name

butyl prop-2-enoate;prop-2-enenitrile

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

InChI

InChI=1S/C7H12O2.C3H3N/c1-3-5-6-9-7(8)4-2;1-2-3-4/h4H,2-3,5-6H2,1H3;2H,1H2

InChI Key

QSMOHLASMMAGIB-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C=C.C=CC#N

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